2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride

Lipophilicity ADME Medicinal Chemistry

This 4-bromo-2-fluorophenyl α-amino ketone HCl salt offers a unique dual-halogen architecture for sophisticated drug discovery. The 2-fluoro substituent adds a critical third H-bond acceptor for enhanced target binding, while the bromine ensures superior oxidative addition kinetics in Pd-catalyzed reactions, enabling orthogonal, site-selective functionalization unattainable with mono-halogenated analogs. A privileged fragment for probing coagulation factor S1'/S2 pockets and a key precursor for [18F]-PET tracer development. Order now for decisive synthetic advantages.

Molecular Formula C8H8BrClFNO
Molecular Weight 268.51 g/mol
CAS No. 1402664-85-0
Cat. No. B1384736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride
CAS1402664-85-0
Molecular FormulaC8H8BrClFNO
Molecular Weight268.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)C(=O)CN.Cl
InChIInChI=1S/C8H7BrFNO.ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;/h1-3H,4,11H2;1H
InChIKeyMDZPFPKYFRXOMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride (CAS 1402664-85-0) – Core Chemical Identity & Procurement Baseline


2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one hydrochloride is a halogenated aromatic α-amino ketone stabilized as a hydrochloride salt. The compound, with molecular formula C8H8BrClFNO, features a distinct 4-bromo-2-fluorophenyl substitution pattern that differentiates it from common chloro-, bromo-, or non-halogenated phenacylamine building blocks [1]. Its dual-halogen architecture provides a unique reactivity profile leveraged in medicinal chemistry for fragment-based drug discovery and as a synthetic intermediate requiring sequential, site-selective cross-coupling .

Why 4-Chloro or Simple 4-Bromo Analogs Cannot Substitute 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one Hydrochloride


Simple substitution with a 4-chloro or 4-bromo analog forfeits the quantifiable advantages of the 2-fluoro substituent. The fluorine atom at the 2-position introduces a third hydrogen bond acceptor, increasing the count from 2 to 3 relative to the 4-chloro analog, which directly impacts target binding thermodynamics [1][2]. Moreover, the bromine atom provides superior oxidative addition kinetics in palladium-catalyzed cross-couplings compared to chlorine, a critical factor for library diversification where reaction efficiency determines synthetic throughput [3]. The specific combination of 4-bromo and 2-fluoro substituents is thus not merely additive but enables chemical strategies unattainable with mono-halogenated or differently halogenated analogs.

Quantitative Differentiation of 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one HCl Against Closest Analogs


Increased Lipophilicity (XLogP3) Over 4-Chloro Analog for Enhanced Membrane Permeability

The target compound exhibits a computed XLogP3 of 1.5, which is 0.1 log units higher than the 1.4 XLogP3 of the 4-chloro analog (2-amino-1-(4-chlorophenyl)ethan-1-one) [1][2]. This increase in lipophilicity, attributable to the bromine substituent, predicts moderately enhanced passive membrane permeability, a key parameter for intracellular target engagement.

Lipophilicity ADME Medicinal Chemistry

Superior Hydrogen Bond Acceptor Count Through 2-Fluoro Substitution

The 2-fluoro substituent increases the hydrogen bond acceptor (HBA) count of the target compound to 3, compared to 2 for the 4-chloro (2-amino-1-(4-chlorophenyl)ethan-1-one) and simple 4-bromo analogs [1][2]. Topological polar surface area (TPSA) remains identical at 43.1 Ų, indicating that the additional HBA interaction comes with no penalty for membrane desolvation.

Hydrogen Bonding Receptor Binding Fragment-Based Drug Design

Enhanced Reactivity in Cross-Coupling via Bromine Leaving Group Compared to Chlorine

The bromine substituent at the 4-position is a superior leaving group in palladium-catalyzed oxidative addition compared to chlorine, a fundamental step in Suzuki, Heck, and Buchwald-Hartwig couplings. Although direct kinetic data for this specific scaffold are absent, the established relative reactivity order for aryl halides with Pd(0) is Ar-I > Ar-Br >> Ar-Cl, making the 4-bromo analog significantly more reactive than the 4-chloro analog in cross-coupling applications [1].

Cross-Coupling Chemistry Synthetic Efficiency C-C Bond Formation

Metabolic Stability Enhancement by 2-Fluoro Blockade of Cytochrome P450 Oxidation

The 2-fluoro substituent is strategically positioned to block cytochrome P450-mediated oxidative metabolism at the ortho position of the phenyl ring. This is a well-established medicinal chemistry tactic to improve the metabolic half-life of drug candidates. While direct microsomal stability data for this compound are not available, the principle is extensively validated in drug design literature and constitutes a class-level advantage over non-fluorinated or 2-unsubstituted analogs [1].

Metabolic Stability Cytochrome P450 Drug Metabolism

Validated Thrombin Binding Scaffold Revealed by X-ray Crystallography

The 4-bromophenyl analog (2-amino-1-(4-bromophenyl)ethan-1-one) without the 2-fluoro substituent has been co-crystallized with thrombin, demonstrating that the core scaffold occupies the S1 pocket (PDB: 6YSJ) [1]. This structural validation provides a strong starting point for fragment growth, where the additional 2-fluoro substituent of the target compound offers an extra vector for affinity optimization without disrupting the validated binding mode.

Thrombin Inhibition Fragment Screening X-ray Crystallography

High-Value Application Scenarios for 2-Amino-1-(4-bromo-2-fluorophenyl)ethan-1-one Hydrochloride


Fragment-Based Lead Discovery Targeting Serine Proteases

Leveraging the validated thrombin binding mode of the des-fluoro analog (PDB: 6YSJ) [1], this compound serves as a privileged fragment for growing inhibitors against coagulation factors. The 2-fluoro substituent provides an additional hydrogen bond acceptor to probe the S1' or S2 pockets for enhanced affinity.

Dual-Halogen Orthogonal Cross-Coupling Scaffold for Library Synthesis

The bromine atom enables efficient palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) while the fluorine atom remains inert, allowing for sequential or orthogonal functionalization. This built-in orthogonality based on halogen reactivity differences dramatically streamlines the synthesis of diversely substituted analog libraries [2].

Precursor for Fluorinated Radiopharmaceutical Intermediates

The presence of a bromine leaving group in the context of a fluorinated aromatic system positions this compound as a precursor for [18F]-labeling studies. It can be used to synthesize PET tracer candidates targeting VEGFR2, as exemplified by the related derivative [18F]FEPAQ, where the 4-bromo-2-fluorophenyl motif is essential for radioligand development [3].

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